Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate is a compound belonging to the thieno[2,3-b]pyridine class, characterized by its unique bicyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development.
The synthesis and characterization of this compound have been explored in various studies, highlighting its antimicrobial properties and potential as a therapeutic agent. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant biological activity, making them subjects of interest for drug discovery efforts .
This compound can be classified under heterocyclic compounds, specifically thieno[2,3-b]pyridines. Heterocycles are organic compounds containing a ring structure that includes at least one atom that is not carbon (in this case, sulfur and nitrogen). The thieno[2,3-b]pyridine framework is known for its diverse pharmacological properties.
The synthesis of ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:
Technical details regarding the synthesis may include specific temperatures, reaction times, and yields which vary based on the method employed. For instance, one study reported a yield of 83% for a related thieno[2,3-b]pyridine derivative synthesized under controlled conditions .
The molecular structure of ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate features:
The molecular formula is , with a molecular weight of approximately 251.30 g/mol. Spectroscopic data such as NMR and NMR can provide insights into the chemical environment of protons and carbons within the molecule.
Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions:
Technical details about these reactions may include specific reagents used and the conditions required for optimal yields.
The mechanism of action for ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes. For instance:
Data from studies indicate that these mechanisms may contribute to anti-inflammatory effects or other therapeutic benefits in treating conditions like cancer or autoimmune diseases .
Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate typically exhibits:
Chemical properties include:
Relevant data from spectral analyses (e.g., infrared spectroscopy) can provide information on functional groups present and their interactions.
Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate has potential applications in:
Research continues to explore its efficacy and safety profiles in clinical settings.
The thieno[2,3-b]pyridine system consists of a thiophene ring (positions a/b) fused orthogonally to a pyridine ring (positions b/c), creating a planar 6-5 bicyclic framework. In ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate (CAS: 1000931-24-7), the pyridine ring adopts a partially saturated 1,4-dihydropyridin-6-one conformation due to the 6-oxo-6,7-dihydro moiety [1]. This non-aromatic state enhances nucleophilic reactivity at the carbonyl carbon while maintaining planarity critical for π-stacking interactions in biological targets. Key bond angles and torsion angles derived from crystallographic analogs confirm a slight puckering (≤5°) at the fusion site, minimizing steric strain.
Table 1: Systematic Nomenclature of Ethyl 3,4-Dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate
| Nomenclature System | Name |
|---|---|
| IUPAC | ethyl 3,4-dimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate |
| CAS | 1000931-24-7 |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)O |
| InChIKey | YVAOXNGDKKUVLV-UHFFFAOYSA-N |
The 6,7-dihydro designation specifies non-aromaticity at the pyridine ring, while numerical indexing follows IUPAC heterocycle fusion rules: thiophene positions 2-3 bind to pyridine positions 4a-8a [1] [6]. No chiral centers exist, but restricted rotation enables atropisomerism in higher-order derivatives.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2